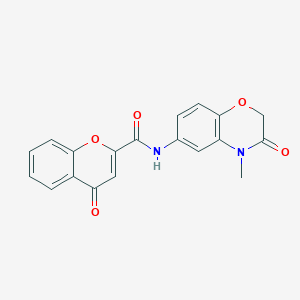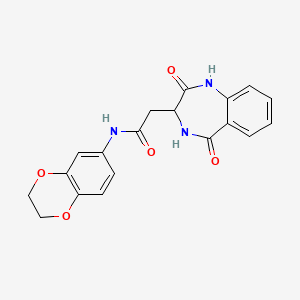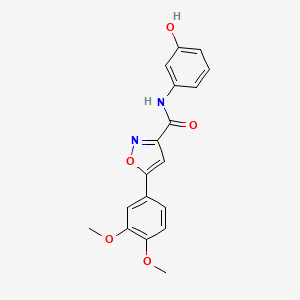
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide involves complex organic reactions to achieve the desired molecular structure. Studies on similar compounds, such as 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, have shown the importance of specific substituents for achieving potent biological activity, highlighting the significance of precise molecular manipulation during synthesis (Kawakita et al., 1992).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. Techniques such as NMR and X-ray crystallography are employed to determine the exact arrangement of atoms within a molecule. For instance, the structural determination of related compounds using X-ray crystallography provides insights into their three-dimensional conformation, essential for understanding their reactivity and interaction with biological targets (Chen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide and its derivatives can be explored through various reactions, including cyclizations, substitutions, and conjugate additions. These reactions not only expand the chemical diversity of these molecules but also modify their biological activity. The synthesis and pharmacological evaluation of benzoxazine carboxamide derivatives have highlighted the role of chemical modifications in enhancing receptor affinity and selectivity, as seen in studies aimed at developing potent serotonin-3 (5-HT3) receptor antagonists (Kuroita et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are vital for the compound's application in various fields. These properties are often determined through empirical studies and can influence the compound's stability, formulation, and bioavailability. For example, the crystalline structure of related chromene carboxamide derivatives has been extensively studied to understand their solid-state characteristics and implications for drug design (Reis et al., 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, stability under various conditions, and potential to undergo specific chemical transformations, are crucial for comprehending the compound's behavior in biological systems and its potential applications. The interaction of benzoxazine derivatives with metal ions to form complexes is an example of such properties being explored for therapeutic and catalytic applications (Myannik et al., 2018).
properties
IUPAC Name |
N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-21-13-8-11(6-7-16(13)25-10-18(21)23)20-19(24)17-9-14(22)12-4-2-3-5-15(12)26-17/h2-9H,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIVXVJPGCMVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorophenyl)-1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}-4-piperidinol](/img/structure/B4511584.png)
![N-(4-fluorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4511593.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4511601.png)
![4-[4-(1-piperidinylcarbonyl)phenyl]morpholine](/img/structure/B4511623.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4511626.png)
![N-(1-methyl-3-phenylpropyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4511634.png)


![1-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B4511646.png)

![N-(3-bromophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511654.png)
![2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4511670.png)
![N-cyclohexyl-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4511671.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4511676.png)